molecular formula C17H17Cl2NO2 B5605197 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B5605197
M. Wt: 338.2 g/mol
InChI Key: SGKWYXNGEMJEEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine and TBTU in cooled conditions. The product is then recrystallized and elucidated by spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

X-ray powder diffraction has characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, demonstrating their potential as pesticides. These studies provide detailed crystallographic information, including unit-cell parameters and intermolecular interactions, which is crucial for understanding the compound's molecular structure (Olszewska et al., 2011).

Chemical Reactions and Properties

Silylated derivatives of N-(2-hydroxyphenyl)acetamide, synthesized via reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, offer insights into the chemical reactivity and properties of similar compounds. These studies highlight the formation of heterocyclic compounds and their subsequent reactions, illustrating the chemical versatility and potential reactivity pathways of chloro-dimethylphenoxyacetamide derivatives (Nikonov et al., 2016).

Physical Properties Analysis

The crystal structures of similar compounds, such as N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate, provide detailed insights into the solid-state geometry, including molecular conformation and intermolecular interactions. These findings contribute to a better understanding of the physical properties of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Properties Analysis

Extensive spectroscopic investigations and quantum chemical calculations on compounds like N-(2,4-Dimethylphenyl)-2,2-dichloroacetamide (24DMPA) and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide (35DMPA) reveal significant information on their chemical properties. These studies, including NBO analysis and vibrational spectroscopy, offer profound insights into the electronic structure and intramolecular interactions, highlighting the chemical properties of chloro-dimethylphenoxyacetamide derivatives (Arjunan et al., 2012).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-7-13(8-11(2)17(10)19)22-9-16(21)20-15-6-4-5-14(18)12(15)3/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWYXNGEMJEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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